2-Piperazin-1-ylpyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
104842-73-1 |
|---|---|
Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-piperazin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-8-9-2-1-3-12-10(9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 |
InChI Key |
MGQDWKRTYGEMPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Piperazin 1 Ylpyridine 3 Carbaldehyde and Its Analogs
Strategic Approaches for the Construction of the 2-Piperazin-1-ylpyridine Core
The formation of the bond between the pyridine (B92270) ring and the piperazine (B1678402) moiety is a critical step in the synthesis of the target compound and its analogs. Several robust methods have been developed to achieve this, primarily centered around nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on Halopyridines with Piperazine Derivatives
Nucleophilic aromatic substitution (SNAr) is a well-established and widely utilized method for the synthesis of 2-piperazin-1-ylpyridines. This reaction typically involves the displacement of a halide (commonly chloro or fluoro) from an electron-deficient pyridine ring by a piperazine derivative. The success of this reaction is highly dependent on the electronic nature of the pyridine ring; the presence of electron-withdrawing groups ortho or para to the leaving group significantly facilitates the reaction by stabilizing the intermediate Meisenheimer complex.
For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine proceeds efficiently under reflux conditions in acetonitrile to yield 1-(3-nitropyridin-2-yl)piperazine. researchgate.netnih.gov The nitro group at the 3-position acts as a powerful electron-withdrawing group, activating the 2-position for nucleophilic attack. nih.gov This activation is crucial as 2-chloropyridine itself is significantly less reactive towards nucleophilic substitution compared to more activated systems like 2-chloropyrimidine. nih.gov The general reactivity trend for the leaving group in SNAr reactions on pyridines can vary, but often follows F > Cl > Br > I, especially when the addition of the nucleophile is the rate-determining step. libretexts.org
| Halopyridine | Piperazine Derivative | Base | Solvent | Conditions | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Piperazine | - | Acetonitrile | Reflux, 12 h | 65 | researchgate.netnih.gov |
| 2-Fluoropyridine | Piperidine (B6355638) | - | Methanol (B129727) | - | - | libretexts.org |
| 2-Chloropyridine | Morpholine | K2CO3 | Water | 100°C, 17 h | Moderate | nih.gov |
Metal-Catalyzed Coupling Reactions for Pyridine-Piperazine Linkage Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, offering a valuable alternative to traditional SNAr reactions. libretexts.orgwikipedia.orgorganic-chemistry.org This methodology allows for the coupling of a wide range of aryl and heteroaryl halides or triflates with primary and secondary amines, including piperazine and its derivatives.
The Buchwald-Hartwig amination typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand. The choice of ligand is critical for the efficiency of the catalytic cycle and can influence the scope of the reaction. Bidentate phosphine ligands like BINAP and DPPF were instrumental in the development of this reaction for coupling primary amines. wikipedia.org More recently, highly effective catalyst systems have been developed for the coupling of both primary and secondary amines with heteroaryl halides. For example, the use of a RuPhos-precatalyst has been shown to be effective for the coupling of 3-halo-2-aminopyridines with a variety of secondary cyclic amines, including Boc-protected piperazine, at room temperature. nih.gov
| Halopyridine | Piperazine Derivative | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | N-Boc-piperazine | RuPhos-precatalyst | LiHMDS | THF | rt | 65 | nih.gov |
| 2-Bromopyridine | Volatile secondary amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | researchgate.net |
| 2-Chloro-1-azaazulene | 2-Aminopyridine (B139424) | Pd(OAc)₂ / BINAP | t-BuONa | Toluene | - | 65 | clockss.orgnii.ac.jp |
Multi-Component Reaction (MCR) Strategies for Related Compounds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. ymerdigital.com While a direct MCR for the synthesis of 2-piperazin-1-ylpyridine-3-carbaldehyde is not prominently reported, MCR strategies have been successfully employed to construct closely related and analogous heterocyclic scaffolds.
One notable example is the modified Friedländer annulation, which has been utilized in an effective one-pot synthesis of quinolines bearing diverse C3-piperazinyl functionalities. wikipedia.org This approach demonstrates the power of MCRs in assembling complex heterocyclic systems that incorporate a piperazine moiety. Another relevant strategy is the one-pot, three-component synthesis of highly substituted piperazines from N-activated aziridines, anilines, and propargyl carbonates, which proceeds with high yields and excellent stereoselectivity. chinesechemsoc.org The Bohlmann-Rahtz reaction, a three-component process involving a 1,3-dicarbonyl compound, ammonia, and an alkynone, provides a regiocontrolled route to polysubstituted pyridines and can be adapted for one-pot procedures. core.ac.uk These examples highlight the potential of MCRs to be adapted for the synthesis of 2-piperazin-1-ylpyridine analogs, offering a convergent and efficient route to these valuable compounds.
Installation and Functionalization of the Carbaldehyde Group at the Pyridine-3 Position
Once the 2-piperazin-1-ylpyridine core is assembled, the next crucial step is the introduction of a carbaldehyde group at the 3-position of the pyridine ring. This functional group serves as a versatile handle for further synthetic transformations.
Vilsmeier-Haack Formylation in Pyridine Systems
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The resulting electrophilic chloroiminium ion then attacks the electron-rich ring to introduce a formyl group after hydrolysis. wikipedia.org
The piperazino group at the 2-position of the pyridine ring is strongly electron-donating, thereby activating the ring towards electrophilic substitution. In such activated pyridine systems, the Vilsmeier-Haack reaction is expected to proceed readily. The regioselectivity of the formylation will be directed by the activating piperazino group. Generally, in 2-aminopyridine systems, electrophilic substitution occurs preferentially at the 5-position, and to a lesser extent, at the 3-position. Therefore, direct formylation of 2-(piperazin-1-yl)pyridine might yield a mixture of isomers. However, specific reaction conditions can be optimized to favor the desired 3-formyl product. For electron-deficient pyridines, the classical Vilsmeier-Haack reaction is often challenging, leading to the development of alternative methods for C3-formylation, such as those proceeding via streptocyanine intermediates. nih.gov For electron-rich systems like 2-(piperazin-1-yl)pyridine, the reaction should be feasible, although careful control of conditions may be necessary to achieve the desired regioselectivity. For instance, the C3-formylation of the electron-rich imidazo[1,2-a]pyridine system has been successfully achieved using DMSO as the formylating agent in a copper-catalyzed reaction. researchgate.netrsc.org
Oxidation of Precursor Alcohol Derivatives
An alternative and often more regioselective strategy for introducing the carbaldehyde group is the oxidation of a precursor alcohol, specifically (2-(piperazin-1-yl)pyridin-3-yl)methanol. This precursor can be synthesized through various methods, including the reduction of a corresponding ester or carboxylic acid, or via a Grignard reaction with a suitable pyridine-3-carboxaldehyde derivative followed by deprotection.
The selective oxidation of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid requires the use of mild and controlled oxidizing agents. Several reagents are well-suited for this transformation. Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are chromium-based reagents that effectively oxidize primary alcohols to aldehydes under anhydrous conditions. chem-station.comsilicycle.comorganic-chemistry.orgsilicycle.comlibretexts.org PCC is slightly acidic, while PDC is closer to neutral. chem-station.comsilicycle.comsilicycle.com To avoid the use of toxic chromium reagents, other methods such as the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are widely employed. nii.ac.jp The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. libretexts.org The Dess-Martin periodinane oxidation employs a hypervalent iodine compound and is known for its mild reaction conditions, high yields, and tolerance of sensitive functional groups. nii.ac.jp Additionally, manganese dioxide (MnO₂) is a useful reagent for the selective oxidation of allylic and benzylic alcohols, and can also be effective for the oxidation of heteroaromatic carbinols. nih.gov
| Oxidizing Agent | Typical Solvent | Key Features |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Mild, anhydrous conditions; can be buffered for acid-sensitive substrates. chem-station.comorganic-chemistry.org |
| Pyridinium dichromate (PDC) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Near-neutral pH; in DMF, can oxidize to carboxylic acid. chem-station.comsilicycle.comsilicycle.com |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) | Mild, low-temperature reaction; avoids heavy metals. libretexts.org |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Neutral pH, room temperature, high yields, good functional group tolerance. nii.ac.jp |
| Manganese Dioxide (MnO₂) | Dichloromethane (DCM), Chloroform | Selective for allylic, benzylic, and heteroaromatic alcohols. nih.gov |
Synthesis of Structured Derivatives of this compound
The synthesis of derivatives of this compound is a focal point of medicinal chemistry, aiming to explore and optimize the pharmacological properties of this scaffold. Methodologies have been developed to introduce structural diversity by modifying the piperazine ring, altering the core heterocyclic system, and transforming the carbaldehyde functional group.
Derivatives with Modified Piperazine Moieties (e.g., substituted piperazine, oxopiperazine)
Modification of the piperazine moiety is a common strategy to modulate the physicochemical and biological properties of the parent compound. This is typically achieved by introducing various substituents at the N-4 position of the piperazine ring. The general synthetic approach involves the reaction of a 2-halopyridine-3-carbaldehyde with an appropriately substituted piperazine.
For instance, the synthesis of N-arylacetamide derivatives starts with the reaction of 2-chloro-3-nitropyridine with an excess of piperazine to yield 1-(3-nitropyridin-2-yl)piperazine. The nitro group activates the 2-position for nucleophilic aromatic substitution. This intermediate is then reacted with various 2-chloro-N-arylacetamides in the presence of a base like potassium carbonate to afford the final N-substituted piperazine derivatives nih.gov.
A similar strategy is employed for quinoline (B57606) analogs, where 2-chloroquinoline-3-carbaldehyde serves as the key intermediate. This precursor can be reacted with a range of N-substituted piperazines, such as N-methylpiperazine or N-phenylpiperazine, in a solvent like dimethylformamide (DMF) with a base (e.g., potassium carbonate) to yield the corresponding 2-(4-substituted-piperazin-1-yl)quinoline-3-carbaldehydes nih.gov.
The reaction conditions for these substitutions are crucial for achieving good yields. The choice of solvent, base, and reaction temperature can significantly influence the outcome.
Table 1: Synthesis of N-Substituted Piperazine Derivatives
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux | 1-(3-Nitropyridin-2-yl)piperazine |
| 1-(3-Nitropyridin-2-yl)piperazine | 2-Chloro-N-arylacetamides | K₂CO₃, Acetonitrile, reflux | 2-(4-(N-arylacetamido)piperazin-1-yl)-3-nitropyridine |
| 2-Chloroquinoline-3-carbaldehyde | N-Methylpiperazine | K₂CO₃, DMF, heat | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | N-Phenylpiperazine | K₂CO₃, DMF, heat | 2-(4-Phenylpiperazin-1-yl)quinoline-3-carbaldehyde nih.gov |
Analogs with Related Heterocyclic Scaffolds (e.g., quinoline, imidazopyridine)
Replacing the pyridine core with other heterocyclic systems like quinoline or imidazopyridine creates analogs with distinct electronic and steric profiles.
Quinoline Analogs: The synthesis of 2-(piperazin-1-yl)quinoline-3-carbaldehyde is well-established. The key precursor, 2-chloroquinoline-3-carbaldehyde, is typically prepared via the Vilsmeier-Haack formylation of N-arylacetamides using a reagent generated from phosphorus oxychloride (POCl₃) and DMF eurekaselect.comresearchgate.net. This electrophilic substitution reaction introduces a formyl group and a chlorine atom onto the newly formed quinoline ring. The subsequent reaction of this intermediate with piperazine or its derivatives, as described previously, furnishes the desired quinoline analogs eurekaselect.comresearchgate.netresearchgate.net. This versatile intermediate can undergo a variety of transformations, including acylation, sulfonylation, and condensation reactions, to create a diverse library of compounds eurekaselect.comresearchgate.net.
Imidazo[1,2-a]pyridine Analogs: The imidazo[1,2-a]pyridine scaffold is another important heterocyclic core. Several synthetic routes exist for its preparation. One common method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound acs.org. To introduce a carbaldehyde group at the 3-position, Vilsmeier-Haack reaction conditions can be applied to an appropriate imidazo[1,2-a]pyridine precursor researchgate.net. Alternatively, microwave-assisted protocols have been developed for the condensation of substituted 2-aminopyridines with bromomalonaldehyde to directly construct 3-carbaldehyde substituted imidazo[1,2-a]pyridines acs.orgnih.gov. Multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isonitrile, also provide a powerful tool for the synthesis of diversely substituted imidazo[1,2-a]pyridines acs.orgbeilstein-journals.org.
Table 2: Synthesis of Heterocyclic Analogs
| Heterocyclic Scaffold | Key Intermediate | Synthetic Method | Reference |
|---|---|---|---|
| Quinoline | 2-Chloroquinoline-3-carbaldehyde | Vilsmeier-Haack formylation of N-arylacetamides, followed by reaction with piperazine | eurekaselect.comresearchgate.net |
| Imidazo[1,2-a]pyridine | Substituted 2-aminopyridine | Condensation with bromomalonaldehyde (microwave-assisted) | acs.orgnih.gov |
| Imidazo[1,2-a]pyridine | 2-Aminopyridine, aldehyde, isonitrile | Groebke–Blackburn–Bienaymé three-component reaction | acs.orgbeilstein-journals.org |
Preparations of Carboxylic Acid Analogs from Carbaldehydes or Nitriles
The carbaldehyde group at the 3-position of the pyridine ring is a versatile functional handle that can be readily converted into a carboxylic acid or its derivatives, such as esters. This transformation is valuable as carboxylic acids can serve as isosteres for other functional groups or participate in further derivatization.
The oxidation of the aldehyde to a carboxylic acid is a standard organic transformation. For the quinoline analog, 2-(4-phenylpiperazin-1-yl)quinoline-3-carbaldehyde has been successfully oxidized to its corresponding methyl carboxylate derivative. This conversion was achieved using iodine in methanol, which serves as a mild oxidizing agent, providing the methyl ester directly researchgate.net. This method avoids the use of harsh, non-selective oxidizing agents that could potentially react with other functional groups in the molecule.
While direct oxidation is a common route, the synthesis of pyridine carboxylic acids can also be approached through other pathways. For example, functionalized 2-pyridone-3-carboxylic acids have been synthesized starting from 3-formylchromone derivatives nih.gov. Although this involves a different synthetic strategy and starting material, it highlights the accessibility of pyridine carboxylic acid scaffolds. The preparation of piperazine-2-carboxylic acid derivatives has also been extensively studied, often involving protection and acylation strategies, which could be adapted for more complex heterocyclic systems google.comgoogle.com.
Table 3: Conversion of Carbaldehyde to Carboxylic Acid Derivatives
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| 2-(4-Phenylpiperazin-1-yl)quinoline-3-carbaldehyde | Iodine, Methanol | Methyl 2-(4-phenylpiperazin-1-yl)quinoline-3-carboxylate | researchgate.net |
Elucidating the Chemical Reactivity and Transformative Potential of 2 Piperazin 1 Ylpyridine 3 Carbaldehyde
Reactivity Profile of the Carbaldehyde Functionality
The aldehyde group, an electrophilic center, is the primary site for nucleophilic attack and condensation reactions. Its reactivity is modulated by the electron-donating piperazinyl substituent on the pyridine (B92270) ring.
Nucleophilic Addition Pathways
The carbonyl carbon of the carbaldehyde is highly electrophilic and readily undergoes nucleophilic addition, which shifts its hybridization from sp² to sp³. masterorganicchemistry.com This reaction is fundamental to forming new carbon-carbon and carbon-heteroatom bonds.
Wittig Reaction: The aldehyde can be converted into an alkene through the Wittig reaction. libretexts.org This involves reacting the carbaldehyde with a phosphorus ylide, which is typically prepared from an alkyl halide and triphenylphosphine (B44618). organicchemistrytutor.commasterorganicchemistry.compressbooks.pub The reaction proceeds through a four-membered oxaphosphetane intermediate, and the formation of the highly stable triphenylphosphine oxide drives the reaction to completion. organicchemistrytutor.comorganic-chemistry.org
Henry Reaction (Nitroaldol Reaction): In a base-catalyzed reaction, the carbaldehyde can react with a nitroalkane (like nitromethane) to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.orgpsu.edu This reaction is reversible, and the resulting β-nitro alcohol can be a precursor to other functional groups, such as β-amino alcohols or α-nitro ketones. wikipedia.org
Condensation Reactions Forming Imine and Enamine Derivatives (Schiff Bases)
One of the most characteristic reactions of the carbaldehyde functionality is its condensation with primary amines to form imines, commonly known as Schiff bases. jocpr.com This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. jocpr.com
The reaction of 2-piperazin-1-ylpyridine-3-carbaldehyde with various primary amines, such as substituted anilines or alkylamines, can generate a diverse library of Schiff base derivatives. For instance, condensation with 2-aminopyridine (B139424) derivatives has been used to synthesize novel Schiff bases. jocpr.com Similarly, reactions with N-(2-aminoethyl)propane-1,3-diamine can lead to complex products, including tetrahydropyrimidine (B8763341) derivatives. researchgate.net The formation of these imines is often confirmed spectroscopically by the appearance of a characteristic C=N stretching band in the IR spectrum. nih.gov
| Reactant | Reaction Type | Product Type | Key Feature |
|---|---|---|---|
| Primary Amines (e.g., anilines) | Condensation | Schiff Base (Imine) | Formation of C=N bond |
| Hydrazides | Condensation | Hydrazone | Formation of C=N-NH bond |
| N-(2-aminoethyl)propane-1,3-diamine | Condensation / Cyclization | Tetrahydropyrimidine derivative | Complex cyclized product |
Oxidation Reactions to Carboxylic Acids
The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 2-(piperazin-1-yl)nicotinic acid. A review of related structures, such as 2-chloroquinoline-3-carbaldehyde, indicates that permanganate (B83412) is an effective oxidizing agent for this type of transformation. researchgate.net The resulting carboxylic acid, 2-(piperazin-1-yl)nicotinic acid, and its derivatives are valuable intermediates in medicinal chemistry. nih.govbldpharm.com For example, its ethyl ester can be synthesized by esterifying the corresponding nicotinic acid derivative. evitachem.com
Reduction Reactions to Primary Alcohols and Further Derivatives
The carbaldehyde can be readily reduced to the corresponding primary alcohol, (2-(piperazin-1-yl)pyridin-3-yl)methanol. This transformation can be achieved using various reducing agents. For analogous quinoline (B57606) systems, reduction has been accomplished with metallic sodium in methanol (B129727) or ethanol. researchgate.net This primary alcohol can serve as a versatile intermediate for further functionalization.
Chemical Transformations at the Piperazine (B1678402) Ring
The piperazine moiety contains a secondary amine (N-H) that is nucleophilic and can undergo various reactions, primarily at the nitrogen atom. This allows for the modification of the molecule's properties by introducing different substituents.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperazine ring is a key site for derivatization through N-alkylation and N-acylation.
N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkyl halide (e.g., alkyl iodide or bromide) or other alkylating agents. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the acid formed. researchgate.netresearchgate.net To control the reaction and favor mono-alkylation over di-alkylation, one can use a large excess of piperazine or employ a protecting group strategy. researchgate.net Catalytic systems, including those based on iridium complexes, have also been developed for the N-alkylation of related ethanolamines to form piperazine structures. clockss.org
N-Acylation: The piperazine nitrogen can be acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction introduces an amide functionality. For example, pyridinylpiperazine intermediates have been reacted with 2-chloro-N-arylacetamides to form N-acylated products. nih.gov This reaction is a common strategy for building more complex molecules and is frequently used in the synthesis of pharmacologically active compounds. researchgate.neteurekaselect.com
| Reaction Type | Reagent | Functional Group Formed | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., MeCN) |
| N-Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |
| N-Arylation | Aryl Halide (Ar-X) | N-Aryl Piperazine | Pd-catalyzed coupling |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base, Aprotic Solvent |
Formation of Salt Derivatives (e.g., protonated piperazinium salts)
The piperazine ring in this compound contains a secondary amine, which imparts basic properties to the molecule. This nitrogen atom can readily accept a proton from an acid to form a piperazinium salt. This acid-base reaction is a fundamental characteristic of piperazine and its derivatives. The formation of such salts is often employed to improve the solubility and crystalline nature of piperazine-containing compounds, which can be advantageous in various applications, including pharmaceuticals nih.gov.
The protonation occurs at the N-4 nitrogen of the piperazine ring, the more basic of the two nitrogens, leading to the formation of a quaternary ammonium-like cation. The reaction with a generic acid (HA) can be represented as follows:

While specific studies on the salt formation of this compound are not extensively documented in publicly available literature, the principles of amine chemistry and data from related piperazine derivatives suggest that it would readily form salts with a variety of inorganic and organic acids. Patents describing acid addition salts of other piperazine derivatives provide a general framework for the types of acids that can be used, such as hydrochloric acid, sulfuric acid, phosphoric acid, acetic acid, and citric acid.
| Reactant | Acid | Product | General Reaction Conditions |
| This compound | HCl | 2-(4-Formyl-3-pyridinyl)piperazin-1-ium chloride | Dissolving the free base in a suitable solvent (e.g., ethanol, isopropanol) and adding a solution of hydrochloric acid. |
| This compound | H₂SO₄ | 2-(4-Formyl-3-pyridinyl)piperazin-1-ium sulfate | Treating a solution of the free base with sulfuric acid, often in a stoichiometric ratio. |
| This compound | Acetic Acid | 2-(4-Formyl-3-pyridinyl)piperazin-1-ium acetate | Mixing the free base and acetic acid in an appropriate solvent, followed by isolation of the salt. |
This table is illustrative and based on general chemical principles of piperazine salt formation.
The formation of the piperazinium salt would be expected to induce noticeable shifts in the nuclear magnetic resonance (NMR) spectrum. Specifically, the protons adjacent to the newly protonated nitrogen in the piperazine ring would experience a significant downfield shift due to the increase in positive charge density. For instance, in the ¹H NMR spectrum of 1-(2-Pyridyl)piperazine, the piperazine protons appear as multiplets around 3.47 and 2.94 ppm chemicalbook.com. Upon protonation, these signals would be expected to shift to a lower field.
Reactions Influencing the Pyridine Ring
The reactivity of the pyridine ring in this compound is dictated by the interplay of the ring nitrogen and the two substituents: the electron-donating piperazin-1-yl group at the 2-position and the electron-withdrawing carbaldehyde group at the 3-position.
Functionalization through Substitution Reactions
The pyridine ring is generally considered electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (NAS) quimicaorganica.org.
Electrophilic Aromatic Substitution (EAS):
If an EAS reaction were to occur, the position of substitution would be determined by the directing effects of the existing substituents. The piperazin-1-yl group is an ortho-, para-director, while the carbaldehyde group is a meta-director. The pyridine nitrogen itself directs electrophiles to the 3- and 5-positions quimicaorganica.org. In this case, the 5-position is the most likely site for electrophilic attack, as it is meta to the deactivating carbaldehyde group and para to the activating piperazinyl group.
| Reaction Type | Typical Reagents | Expected Product (Major) | Rationale |
| Nitration | HNO₃/H₂SO₄ | 2-Piperazin-1-yl-5-nitropyridine-3-carbaldehyde | The 5-position is electronically favored due to the combined directing effects of the substituents. However, the reaction is expected to be difficult due to the overall deactivation of the ring. |
| Halogenation | Br₂/FeBr₃ | 2-Piperazin-1-yl-5-bromopyridine-3-carbaldehyde | Similar to nitration, the 5-position is the most probable site for substitution, though harsh conditions would likely be required. |
This table is predictive and based on established principles of electrophilic aromatic substitution on substituted pyridines.
Nucleophilic Aromatic Substitution (NAS):
The pyridine ring is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom stackexchange.com. In this compound, the presence of the electron-withdrawing 3-carbaldehyde group further enhances this susceptibility. However, the 2-position is already substituted. Therefore, nucleophilic attack would be most favored at the 4- and 6-positions.
Studies on related compounds, such as 2-chloro-3-nitropyridine (B167233), have shown that the presence of an electron-withdrawing group at the 3-position strongly activates the 2-position for nucleophilic attack nih.gov. By analogy, the 3-carbaldehyde group in the target molecule would activate the pyridine ring for NAS. Should a suitable leaving group be present at the 4- or 6-position, it could be readily displaced by a nucleophile.
Impact of Ring Nitrogen on Reactivity
The nitrogen atom is the most influential feature of the pyridine ring, profoundly affecting its reactivity.
Influence on Substitution Reactions: As discussed, the ring nitrogen deactivates the pyridine ring towards electrophilic attack by inductively withdrawing electron density. In acidic media, protonation of the nitrogen further deactivates the ring, making electrophilic substitution even more difficult rsc.org. Conversely, the nitrogen atom activates the ring for nucleophilic substitution by stabilizing the anionic intermediate through resonance, particularly for attack at the ortho and para positions stackexchange.comyoutube.com.
The presence of the 2-piperazinyl and 3-carbaldehyde substituents creates a unique electronic environment. The electron-donating piperazinyl group increases the electron density, particularly at the ortho and para positions (3- and 5-positions), while the electron-withdrawing carbaldehyde group decreases it, primarily at the ortho and para positions (2-, 4-, and 6-positions). The net effect is a complex interplay that directs the regioselectivity of substitution reactions as outlined above.
Advanced Spectroscopic and Crystallographic Investigations of 2 Piperazin 1 Ylpyridine 3 Carbaldehyde Structures
Comprehensive Spectroscopic Characterization
A suite of spectroscopic techniques has been employed to elucidate the structural features of 2-Piperazin-1-ylpyridine-3-carbaldehyde.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
High-resolution NMR spectroscopy confirms the molecular structure of this compound. The ¹H NMR spectrum shows distinct signals for each proton type, and the ¹³C NMR spectrum reveals the full carbon framework.
In ¹H NMR studies, the aldehyde proton characteristically appears as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm. The protons on the pyridine (B92270) ring exhibit signals in the aromatic region, with chemical shifts and coupling patterns consistent with a 2,3-disubstituted pyridine. The piperazine (B1678402) ring protons appear as multiplets in the aliphatic region. For the closely related fragment 1-(2-Pyridyl)piperazine, pyridine protons are observed around δ 8.18 (H6), 7.44 (H4), and 6.62 (H3 and H5), providing a reference for the expected shifts in the target molecule. chemicalbook.com The piperazine protons attached to the pyridine (position 1') and those at position 4' typically resonate at different chemical shifts, often around δ 3.5 ppm and δ 2.9 ppm, respectively. chemicalbook.com
The ¹³C NMR spectrum is expected to show ten distinct carbon signals. The aldehyde carbonyl carbon is highly deshielded, appearing around δ 190 ppm. The pyridine carbons resonate in the range of δ 110-160 ppm, while the piperazine carbons are found in the aliphatic region, typically between δ 45 and 55 ppm. lew.ro
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized to definitively assign proton and carbon signals and confirm the connectivity between adjacent protons and between protons and their directly attached carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is based on data from analogous compounds and standard chemical shift values.
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Aldehyde-H | 9.95 (s) | C=O (Aldehyde) | 190.5 |
| Pyridine-H6 | 8.25 (dd) | Pyridine-C2 | 159.8 |
| Pyridine-H4 | 7.80 (dd) | Pyridine-C6 | 150.1 |
| Pyridine-H5 | 7.10 (dd) | Pyridine-C4 | 138.0 |
| Piperazine-H (N-Py) | 3.60 (t) | Pyridine-C5 | 118.5 |
| Piperazine-H (N-H) | 3.05 (t) | Pyridine-C3 | 125.0 |
| Piperazine-NH | 2.50 (s, br) | Piperazine-C (N-Py) | 52.5 |
| Piperazine-C (N-H) | 45.8 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
FT-IR spectroscopy provides insight into the functional groups and bonding within the molecule. The spectrum is characterized by several key absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group is a prominent feature, typically observed in the region of 1690-1715 cm⁻¹.
The spectrum also displays bands for the N-H stretching of the secondary amine in the piperazine ring, usually appearing as a medium-intensity peak around 3300-3350 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations of the pyridine ring are found just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperazine ring appear just below 3000 cm⁻¹. Vibrations associated with the aromatic system, including C=C and C=N stretching, are visible in the 1400-1600 cm⁻¹ region. nist.govchemicalbook.com
Table 2: Key FT-IR Vibrational Frequencies for this compound This table is based on data from analogous compounds and standard IR frequency charts.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Piperazine) | 3300 - 3350 | Medium |
| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aldehyde C-H Stretch | 2720 - 2820 | Weak (Often two bands) |
| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong |
| Aromatic C=C and C=N Stretches | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry confirms the molecular weight of this compound (C₁₀H₁₃N₃O), which has a calculated exact mass of 191.1059 g/mol . Using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be detected at m/z 192.1137, confirming the elemental composition. mdpi.com
The fragmentation pattern provides structural information. Common fragmentation pathways include the loss of the aldehyde group (CHO), resulting in a fragment ion at [M-29]⁺. Cleavage within the piperazine ring is also a characteristic fragmentation route. Analysis of the related structure 1-(2-Pyridyl)piperazine shows key fragments at m/z 121, 107, 95, and 79, which correspond to the pyridylpiperazine core and its subsequent fragmentations. chemicalbook.com These fragments would also be expected in the mass spectrum of the title compound.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Description |
| 192.1137 | [C₁₀H₁₄N₃O]⁺ | [M+H]⁺ (Protonated Molecule) |
| 191.1059 | [C₁₀H₁₃N₃O]⁺ | [M]⁺ (Molecular Ion) |
| 163.0824 | [C₉H₁₁N₃]⁺ | [M-CO]⁺ or [M-H-CHO]⁺ |
| 162.0980 | [C₉H₁₂N₃]⁺ | [M-CHO]⁺ |
| 121.0769 | [C₇H₉N₂]⁺ | Pyridylpiperazine fragment |
| 107.0609 | [C₆H₇N₂]⁺ | Further fragmentation of piperazine |
| 79.0429 | [C₅H₅N]⁺ | Pyridyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions. The pyridine ring and the carbaldehyde group act as chromophores. Aromatic systems like pyridine typically exhibit strong absorption bands from π→π* transitions below 300 nm. researchgate.net The n→π* transition of the aldehyde carbonyl group usually appears as a weaker band at a longer wavelength, often above 300 nm. nist.gov The presence of the piperazine auxochrome can cause a bathochromic (red) shift in these absorption maxima.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal System, Space Group, and Unit Cell Parameters
While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, offers insight into plausible crystallographic parameters. researchgate.netnih.gov This analogue was found to crystallize in the monoclinic system with the P21/n space group. researchgate.net It is reasonable to anticipate that the title compound could adopt a similar crystal system.
The analysis would precisely determine the unit cell dimensions (a, b, c) and angles (α, β, γ). Key structural findings from such a study would include the conformation of the piperazine ring, which is expected to adopt a stable chair conformation. researchgate.net The study would also reveal the planarity of the pyridine ring and the dihedral angle between the pyridine ring and the piperazine ring. Intermolecular forces, particularly hydrogen bonds involving the piperazine N-H donor and the aldehyde oxygen acceptor, would be identified, clarifying the crystal packing arrangement. researchgate.net
Table 4: Crystallographic Parameters Determined by Single Crystal X-ray Diffraction This table lists the types of data obtained from this method, with plausible values referenced from analogous structures.
| Parameter | Description | Plausible Finding (based on analogues) |
| Crystal System | The geometry of the unit cell. | Monoclinic researchgate.net |
| Space Group | The symmetry elements of the crystal. | P21/n researchgate.net |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | To be determined |
| Z | Number of molecules per unit cell. | To be determined (e.g., 4) |
| Conformation | 3D shape of the piperazine ring. | Chair conformation researchgate.net |
| Intermolecular Interactions | Non-covalent bonds holding the crystal lattice. | C-H···O and N-H···O hydrogen bonds researchgate.net |
Detailed Analysis of Molecular Conformation and Dihedral Angles
A definitive analysis of the molecular conformation of this compound would require single-crystal X-ray diffraction data. Such an analysis would reveal the precise three-dimensional arrangement of its atoms. Key parameters of interest would be the conformation of the piperazine ring and the relative orientation of the constituent rings and the carbaldehyde group.
Typically, the piperazine ring adopts a stable chair conformation. However, its connection to the pyridine ring and the electronic and steric influence of the adjacent carbaldehyde group could induce conformational distortions.
Table 1: Expected Dihedral Angle Analysis for this compound (Hypothetical Data) This table is for illustrative purposes, showing the type of data that would be generated from a crystallographic study.
| Parameter | Expected Value Range (°) | Significance |
|---|---|---|
| Dihedral angle (Pyridine ring // Piperazine ring) | 30 - 50 | Defines the twist between the two heterocyclic rings. |
Intermolecular Interactions: Hydrogen Bonding and Van der Waals Forces
The molecular structure of this compound possesses several sites capable of engaging in intermolecular interactions. The secondary amine (N-H) of the piperazine ring is a classic hydrogen bond donor. The nitrogen atom of the pyridine ring, the tertiary nitrogen of the piperazine ring, and the oxygen atom of the carbaldehyde group are all potential hydrogen bond acceptors.
Supramolecular Architectures and Crystal Packing Phenomena
The interplay of the hydrogen bonds and other intermolecular forces would dictate the formation of specific supramolecular architectures. Depending on the directionality and strength of the hydrogen bonds, molecules could assemble into various motifs, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.
For example, if N-H···O hydrogen bonds were dominant, they could link molecules into chains or dimers. These primary motifs would then pack together, influenced by weaker interactions, to form the final crystal structure. The presence of aromatic pyridine rings could also lead to π-π stacking interactions, where the electron-rich clouds of adjacent rings align, contributing to the packing arrangement.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain insight into the nature and relative importance of different atomic contacts.
A Hirshfeld analysis for this compound would involve generating a 3D surface and a 2D "fingerprint plot." The fingerprint plot summarizes the distribution of intermolecular contacts. Based on analyses of similar molecules containing piperazine and heteroaromatic rings, it is expected that contacts involving hydrogen atoms would be dominant.
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Hypothetical Data) This table illustrates the type of quantitative data provided by Hirshfeld analysis, based on findings for similar compounds.
| Contact Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | 35 - 45% | Represents contacts between hydrogen atoms on the exterior of the molecules. |
| O···H / H···O | 20 - 30% | Corresponds to hydrogen bonds involving the carbaldehyde oxygen and various H-donors (N-H, C-H). |
| N···H / H···N | 15 - 25% | Indicates hydrogen bonds involving the pyridine and piperazine nitrogen atoms as acceptors. |
| C···H / H···C | 5 - 10% | Weaker interactions involving carbon and hydrogen atoms. |
The red spots on a Hirshfeld surface mapped with the dnorm property would highlight the most significant interactions, corresponding to the N-H···O and N-H···N hydrogen bonds. This analysis would provide a quantitative summary of the forces governing the supramolecular assembly.
Computational and Theoretical Chemical Investigations of 2 Piperazin 1 Ylpyridine 3 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. DFT calculations have been employed to study derivatives of the 2-(piperazin-1-yl)pyridine core, providing detailed information about their geometry, stability, and reactivity. tandfonline.comnih.gov
Quantum Mechanical Geometry Optimization and Energy Minimization
A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule. This is achieved through geometry optimization, a process that calculates the molecular structure corresponding to the lowest energy state on the potential energy surface.
For a closely related analog, 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, DFT calculations using the B3LYP functional with a 6-311+G(2d,p) basis set were performed to determine its optimal molecular structure. tandfonline.com The results of such calculations provide precise bond lengths, bond angles, and dihedral angles. These theoretical structures are often compared with experimental data from X-ray crystallography to validate the computational method. The strong correlation between the calculated and experimental structures confirms the reliability of the DFT approach for this class of molecules. tandfonline.com
Table 1: Selected Optimized Geometrical Parameters (Theoretical)
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-N (Pyridine-Piperazine) | 1.37 |
| C=O (Carbaldehyde/Carboxyl) | 1.22 |
| N-C-C (Pyridine Ring) | 120.5 |
| C-N-C (Piperazine Ring) | 110.2 |
Note: Data is representative of typical values derived from DFT studies on analogous structures.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scispace.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For the 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid derivative, the HOMO-LUMO energy gap was calculated to be 4.2142 eV, indicating significant stability. tandfonline.com
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Electron Acceptor |
| HOMO | -5.7 | Electron Donor |
| Energy Gap (ΔE) | 4.2 | Reactivity Indicator |
Note: Values are based on DFT calculations for a closely related derivative of 2-Piperazin-1-ylpyridine-3-carbaldehyde. tandfonline.com
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.
Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.
Blue regions denote areas of low electron density (positive potential), which are favorable sites for nucleophilic attack.
Green regions represent neutral potential.
In studies of related pyridine (B92270) derivatives, MEP analysis has been used to identify the reactive sites. For instance, the electronegative oxygen and nitrogen atoms typically appear as red or yellow regions, highlighting them as centers of negative potential, while hydrogen atoms are often associated with blue regions of positive potential. tandfonline.com
Simulated Vibrational Spectra (DFT-IR)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can simulate these spectra by computing the harmonic vibrational frequencies. These theoretical spectra are then compared with experimental FT-IR data. mostwiedzy.pl
This comparison serves two main purposes: it helps in the detailed assignment of experimental vibrational bands to specific molecular motions (e.g., stretching, bending) and validates the accuracy of the computed molecular structure. For complex molecules like this compound, where many vibrational modes are present, theoretical calculations are indispensable for a reliable interpretation of the IR spectrum. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental results. tandfonline.com
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). pharmaceuticaljournal.net This method is fundamental in drug discovery for understanding how a potential drug molecule might interact with its biological target.
For compounds containing the piperazine-pyridine scaffold, molecular docking studies are performed to explore their binding modes and affinities with various enzymes or receptors. researchgate.netnih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the receptor's active site. mdpi.com The results are often quantified by a docking score, which estimates the binding affinity. Such studies provide crucial insights that guide the optimization of lead compounds to enhance their biological activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netchemrevlett.com QSAR models are built by correlating calculated molecular descriptors with experimentally measured activities. nih.gov
For a series of this compound analogs, a QSAR study would involve:
Data Set Preparation : Compiling a list of compounds with their measured biological activities (e.g., IC50 values).
Descriptor Calculation : Computing a wide range of molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.
Model Development : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that relates the descriptors to the activity. researchgate.net
Validation : Rigorously testing the model's predictive power using internal and external validation techniques.
A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which accelerates the drug discovery process. nih.gov
Thermodynamic and Kinetic Predictions for Chemical Reactions
Computational chemistry serves as a powerful tool for predicting the thermodynamic and kinetic parameters of chemical reactions, offering insights into reaction feasibility, spontaneity, and rates. For this compound, while specific comprehensive studies on its reaction thermodynamics and kinetics are not extensively documented in publicly available literature, the principles and methodologies can be illustrated through computational studies on closely related structures. Density Functional Theory (DFT) is a predominant method employed for these predictions, enabling the calculation of key parameters such as activation energies (ΔG‡), reaction energies (ΔE), and enthalpies (ΔH).
Detailed research into the reactivity of similar heterocyclic aldehydes, such as pyridine-2-carbaldehyde, provides a framework for understanding the potential chemical transformations of this compound. For instance, the condensation reaction of pyridine-2-carbaldehyde with hydrazine to form bis-azomethines has been investigated using DFT. nih.govresearchgate.net This type of reaction, involving the aldehyde functional group, is directly relevant to the potential reactivity of this compound.
The substituent on the pyridine ring, in this case, the piperazin-1-yl group, is expected to influence the reactivity of the carbaldehyde group. Computational methods can quantify this influence by calculating electronic properties and reactivity descriptors. DFT has been used to examine the nucleophilicity of various substituted pyridines, which in turn affects their reactivity towards electrophiles. ias.ac.in The piperazine (B1678402) moiety, being an electron-donating group, would likely increase the electron density on the pyridine ring and potentially influence the reactivity of the adjacent carbaldehyde group in various reactions.
To provide a clearer picture of the type of data generated in such computational investigations, the following tables present hypothetical thermodynamic and kinetic data for a representative reaction of this compound, such as a condensation reaction. These values are illustrative and based on findings for analogous reactions of pyridine carbaldehydes. nih.govresearchgate.net
Table 1: Predicted Thermodynamic Data for a Hypothetical Condensation Reaction
| Thermodynamic Parameter | Predicted Value (kJ/mol) |
| Enthalpy of Reaction (ΔH) | -75 |
| Gibbs Free Energy of Reaction (ΔG) | -60 |
| Entropy of Reaction (ΔS) | -50 J/(mol·K) |
This interactive table provides predicted thermodynamic parameters for a hypothetical condensation reaction involving this compound. The negative values for enthalpy and Gibbs free energy suggest a thermodynamically favorable and spontaneous reaction.
Table 2: Predicted Kinetic Data for a Hypothetical Condensation Reaction
| Reaction Step | Activation Energy (ΔG‡) (kJ/mol) |
| Nucleophilic Addition | 65 |
| Dehydration | 95 |
This interactive table illustrates the predicted activation energies for the key steps of a hypothetical condensation reaction. The higher activation energy for the dehydration step suggests it is the rate-determining step of the reaction.
These computational predictions are invaluable for guiding synthetic efforts and understanding reaction mechanisms at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify the most plausible reaction pathways and predict the stability of intermediates and transition states. While experimental validation remains crucial, these theoretical investigations provide a robust foundation for exploring the chemical reactivity of this compound.
Advanced Research Applications and Potentials of 2 Piperazin 1 Ylpyridine 3 Carbaldehyde Derivatives
Strategic Scaffolding in Chemical Synthesis for Complex Molecular Architectures
The 2-piperazin-1-ylpyridine-3-carbaldehyde framework is a highly valuable building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecules. The aldehyde group and the secondary amine on the piperazine (B1678402) ring are particularly useful for a variety of chemical transformations.
This scaffold is a key intermediate in reactions such as Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, multi-component reactions (MCRs), and reductive amination. eurekaselect.comresearchgate.net For example, the related 2-(piperazin-1-yl)quinoline-3-carbaldehydes are synthesized from 2-chloroquinoline-3-carbaldehyde, which is prepared via Vilsmeier-Haack formylation. eurekaselect.comresearchgate.net This quinoline (B57606) analogue demonstrates the synthetic utility of the formyl group in subsequent reactions to build diverse heterocyclic systems. eurekaselect.comresearchgate.net
The pyridine (B92270) and piperazine moieties are also adept at coordinating with metal ions, which can be exploited in template-assisted synthesis to create macrocyclic compounds. nih.gov In one-pot procedures, a metal ion like Mn(II) can pre-organize the linear precursors, facilitating cyclization to yield complex 15-membered macrocycles that incorporate both the pyridine and piperazine units. nih.gov The flexibility of the piperazine ring, which can adopt different conformations, plays a crucial role in determining the final structure of the macrocycle. nih.gov
Furthermore, the aldehyde functionality is a precursor for heterocyclization reactions. Pyridine-2-carbaldehydes, for instance, can be condensed with other reagents to form fused ring systems like 1,2,4-triazines, demonstrating the capacity of the carbaldehyde group to participate in ring-forming reactions. researchgate.net The use of MCRs, catalyzed by agents like dual-functional ionic liquids, provides an efficient, one-pot method for synthesizing highly substituted piperidine (B6355638) derivatives from simple aromatic aldehydes, anilines, and acetoacetates. researchgate.net
Table 1: Synthetic Reactions Utilizing the Piperazinyl-Pyridine-Carbaldehyde Scaffold
| Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Template-Assisted Macrocyclization | Pyridine-2,6-dicarbaldehyde, 1,4-bis(2-aminoethyl)piperazine, MnCl₂ | 15-membered PyN₅ Macrocycle | nih.gov |
| Multi-Component Reaction (MCR) | Aromatic aldehydes, Anilines, Alkyl acetoacetates | Substituted Piperidines | researchgate.net |
| Heterocyclization | Substituted pyridine-2-carbaldehydes, Isonitrosoacetophenone hydrazones | 3-(Pyridin-2-yl)-1,2,4-triazines | researchgate.net |
| Nucleophilic Aromatic Substitution | 2-Chloroquinoline-3-carbaldehyde, Piperazine | 2-(Piperazin-1-yl)quinoline-3-carbaldehyde | eurekaselect.comresearchgate.netresearchgate.net |
Theoretical Investigations into Surface Interactions and Adsorption Phenomena (e.g., corrosion inhibition mechanisms)
Derivatives of this compound have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netbiointerfaceresearch.com Theoretical and computational studies have been instrumental in elucidating the mechanisms behind their protective action. researchgate.netnih.govnih.gov These investigations reveal that the inhibitor's efficacy stems from its ability to adsorb onto the metal surface, forming a protective film that shields the metal from the corrosive medium. biointerfaceresearch.com
Computational studies help to identify the specific molecular features responsible for this strong adsorption. The heteroatoms—specifically the nitrogen atoms in the pyridine and piperazine rings and the oxygen atom in the carbaldehyde group—are rich in electrons. biointerfaceresearch.com These atoms can donate lone pairs of electrons to the vacant d-orbitals of iron atoms on the steel surface, establishing a stable adsorbed layer. biointerfaceresearch.com Molecular modeling and quantum chemical calculations allow researchers to map electron density and identify the atoms that serve as the primary sites for nucleophilic attack, which are preferential for interaction with the metal surface. researchgate.net These theoretical insights are crucial for understanding structure-activity relationships and for the rational design of new, more efficient corrosion inhibitors. nih.govnih.gov
Table 2: Corrosion Inhibition and Adsorption Data for Piperazine Derivatives
| Inhibitor | Medium | Max Inhibition Efficiency (%) | Adsorption Model | Gibbs Free Energy (ΔGads) (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Piperazine-derived ligands | Acidic | 89% | Physisorption | Approx. -30 | researchgate.net |
| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) | 1 M HCl | 91.9% | Langmuir Isotherm | - | biointerfaceresearch.com |
Exploration in Supramolecular Chemistry and Self-Assembly
The structural characteristics of this compound derivatives make them excellent candidates for applications in supramolecular chemistry. The combination of the rigid, aromatic pyridine ring and the flexible, hydrogen-bond-accepting piperazine unit facilitates the formation of ordered, non-covalent assemblies.
As discussed, these molecules serve as building blocks for macrocycles, which are a cornerstone of supramolecular chemistry. nih.gov The synthesis of these large, cyclic structures relies on the principles of molecular recognition and self-assembly, where precursor molecules spontaneously organize into a more complex, stable structure. nih.gov
Furthermore, related heterocyclic systems have demonstrated a capacity for hierarchical self-assembly. researchgate.net Polysubstituted quinolines, for example, can organize into a variety of meso- and nano-scale structures with potential applications in materials with enhanced photonic and electronic properties. researchgate.net This suggests that this compound derivatives could similarly form well-defined supramolecular polymers, gels, or liquid crystals through a combination of hydrogen bonding, π-π stacking between pyridine rings, and other intermolecular forces. The aldehyde group can also be modified to introduce other functionalities that can further direct the self-assembly process.
Development of Novel Chemical Probes and Tools for Research
The this compound scaffold is a privileged structure in medicinal chemistry and chemical biology, serving as the foundation for a wide array of novel chemical probes and research tools. By modifying the core structure, researchers can develop potent and selective ligands for various biological targets.
Derivatives have been synthesized as highly effective enzyme inhibitors. For example, pyridylpiperazine hybrids have been developed as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. nih.gov Some of these compounds exhibit inhibitory activity (IC₅₀) in the low micromolar range, significantly more potent than the standard inhibitor, thiourea. nih.gov Other derivatives have been designed as selective inhibitors of monoamine oxidase A (MAO-A), a key target in the treatment of depression. nih.govnih.gov
This scaffold is also central to the development of ligands for G-protein coupled receptors and ion channels. N-arylpiperazine derivatives of pyridine have shown high affinity and selectivity for α₁-adrenoceptors. nih.gov Additionally, computational and screening campaigns have identified piperazine-based compounds as potent agonists for the sigma 1 receptor (S1R), a protein involved in numerous neurological processes. nih.govnih.gov These specific ligands are invaluable as chemical tools for studying the function of these biological targets in health and disease.
Table 3: Biological Activity of this compound Derivatives
| Derivative Class | Biological Target | Key Compound | Activity (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|---|
| Pyridylpiperazine Hybrids | Urease | Compound 5b | 2.0 ± 0.73 µM | nih.gov |
| Pyridylpiperazine Hybrids | Urease | Compound 7e | 2.24 ± 1.63 µM | nih.gov |
| Thiazolylhydrazine-piperazine | MAO-A | Compound 3e | 0.057 ± 0.002 µM | nih.gov |
| N-Arylpiperazine Derivatives | α₁-adrenoceptor | Compound 5f | Kᵢ = 27.3 nM | nih.gov |
| Piperidine/Piperazine Derivatives | Sigma 1 Receptor (S1R) | Compound 1 | Kᵢ = 3.2 nM | nih.govnih.gov |
Q & A
Q. Methodological Answer :
- Personal Protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under dry, inert atmospheres (e.g., nitrogen) to prevent degradation .
Advanced: How can SHELXL be optimized for refining high-resolution crystallographic data of this compound?
Q. Methodological Answer :
- Anisotropic Refinement : Apply to non-hydrogen atoms to model thermal motion accurately.
- Hydrogen Placement : Use HFIX commands for riding models or refine H-atoms freely if data resolution exceeds 0.8 Å .
- Disorder Handling : Split occupancy atoms (e.g., piperazine rings) using PART commands and restrain geometries with SIMU/DELU .
- Validation : Cross-validate with RIGU restraints to prevent overfitting .
Advanced: How do researchers resolve contradictions in spectral data (e.g., NMR) during characterization?
Q. Methodological Answer :
- Dynamic Effects : Assess for tautomerism or conformational exchange using variable-temperature NMR .
- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
- 2D Correlations : Use HSQC/HMBC to assign ambiguous peaks and distinguish regioisomers .
- Contradiction Analysis : Apply iterative hypothesis testing (e.g., altering synthetic routes) to isolate structural variants .
Advanced: What pharmacological screening strategies are relevant for this compound?
Q. Methodological Answer :
- Target Selection : Prioritize receptors where piperazine-pyridine hybrids show activity (e.g., serotonin or dopamine receptors) .
- In Vitro Assays : Use fluorescence polarization for binding affinity or enzymatic inhibition studies (e.g., kinase assays).
- ADME Profiling : Assess solubility (via shake-flask method) and metabolic stability using liver microsomes .
- Data Interpretation : Cross-reference with pyridazine derivative SAR (e.g., anti-bacterial/anti-viral activities) .
Advanced: How can impurities in synthesized batches be quantified and controlled?
Q. Methodological Answer :
- Analytical Methods : Use HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling .
- Column Selection : C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) resolve polar byproducts.
- Thresholds : Adhere to ICH Q3A guidelines (e.g., ≤0.1% for unidentified impurities) .
- Root-Cause Analysis : Track impurities to specific reaction steps (e.g., incomplete aldehyde protection).
Basic: What spectroscopic techniques are essential for characterizing this compound?
Q. Methodological Answer :
- NMR : Assign aromatic protons (δ 8.0–9.0 ppm) and aldehyde protons (δ ~10 ppm) .
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and fragmentation patterns.
Advanced: What computational methods support the design of derivatives with improved bioactivity?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., GPCRs) .
- QSAR Models : Train on datasets of piperazine derivatives to correlate substituents with logP/IC₅₀ .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
Advanced: How can environmental hazards be mitigated during large-scale synthesis?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
